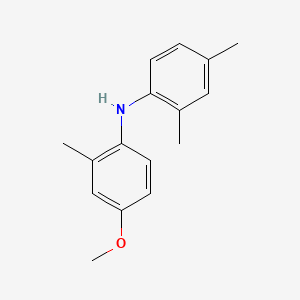

4-methoxy-2,2',4'-trimethyldiphenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-2-methylphenyl)-2,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-11-5-7-15(12(2)9-11)17-16-8-6-14(18-4)10-13(16)3/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYDPYVGYFLVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074047 | |

| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41374-20-3 | |

| Record name | N-(2,4-Dimethylphenyl)-4-methoxy-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41374-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041374203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-(2,4-dimethylphenyl)-4-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physico-Chemical Characteristics of 4-methoxy-2,2',4'-trimethyldiphenylamine

Abstract: This technical guide provides a comprehensive overview of the known and predicted physico-chemical properties of 4-methoxy-2,2',4'-trimethyldiphenylamine (CAS No. 41374-20-3). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data on the compound's chemical identity, core physical properties, and spectroscopic characteristics. Where experimental data is not publicly available, this guide presents established analytical methodologies and predicted characteristics based on its chemical structure and analogous compounds. The objective is to furnish a reliable scientific resource that explains the causality behind experimental choices and provides a foundation for future research and application.

Introduction

This compound is a substituted diphenylamine (SDPA), a class of aromatic amines recognized for their diverse applications. Substituted diphenylamines are utilized extensively as antioxidants in industrial lubricants, polymers, and rubber products.[1] Furthermore, the diphenylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for various therapeutic agents.[2][3] This specific molecule, with its distinct pattern of methoxy and methyl substitutions, is primarily documented as a chemical intermediate, particularly in the synthesis of dyes and pigments.[4]

Understanding the fundamental physico-chemical characteristics of this compound is paramount for its effective synthesis, purification, handling, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed examination of these properties, grounding the data in established scientific principles and methodologies.

Chemical Identity and Molecular Structure

The unique arrangement of functional groups on the diphenylamine core dictates the molecule's steric and electronic properties, which in turn govern its reactivity and physical behavior.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 41374-20-3 | [5] |

| Molecular Formula | C₁₆H₁₉NO | [4][5] |

| Molecular Weight | 241.33 g/mol | [5] |

| IUPAC Name | N-(4-methoxy-2-methylphenyl)-2,4-dimethylaniline | [5] |

| Synonyms | 2-methyl-4-methoxy-2',4'-dimethyl-diphenylamine; 4-Methoxy-2,2',4'-trimethyl-diphenylamin | [5] |

| Exact Mass | 241.14700 u |[5] |

The structure consists of two phenyl rings linked by a secondary amine. One ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. The second ring bears two methyl groups at the 2' and 4' positions. The presence of ortho-methyl groups on both rings introduces significant steric hindrance around the amine bridge, which can influence the molecule's conformation and reactivity.

Caption: Structure of this compound.

Core Physico-Chemical Properties

The physical state and solubility characteristics of a compound are critical for its application, formulation, and biological interactions. The available data are summarized below.

Table 2: Summary of Physico-Chemical Data

| Property | Value | Unit | Source |

|---|---|---|---|

| Density | 1.057 | g/cm³ | [5] |

| Boiling Point | 369.7 | °C (at 760 mmHg) | [5] |

| Flash Point | 154.6 | °C | [5] |

| Refractive Index | 1.587 | - | [5] |

| LogP (Octanol-Water Partition Coefficient) | 4.437 | - | [5] |

| Polar Surface Area (PSA) | 21.26 | Ų | [5] |

| Melting Point | Not Available | °C | |

Physical State and Appearance

While specific data for this compound is not published, related substituted diphenylamines are typically crystalline solids at standard temperature and pressure.[6][7] The relatively high molecular weight and boiling point further suggest it is likely a solid.

Melting and Boiling Point

The boiling point is reported to be 369.7 °C at atmospheric pressure.[5] A definitive experimental melting point has not been found in the literature.

Trustworthiness: Experimental Protocol for Melting Point Determination The melting point should be determined using Differential Scanning Calorimetry (DSC), which provides a highly accurate and reproducible value.

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Methodology: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range appropriate for substituted diphenylamines (e.g., 25 °C to 200 °C).

-

Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can also be estimated from the peak shape. This self-validating system ensures that the instrument is performing correctly via calibration and provides a precise thermodynamic value.

Solubility

The octanol-water partition coefficient (LogP) is reported as 4.437.[5] This high value indicates that the compound is significantly more soluble in nonpolar solvents (like octanol) than in water, classifying it as lipophilic. This suggests very low aqueous solubility. For context, the related 4,4'-dimethoxydiphenylamine is reported as insoluble in water.[7]

Expertise: Protocol for Solubility Determination (Shake-Flask Method) The causality behind choosing the shake-flask method, compliant with OECD Guideline 105, is its status as the "gold standard" for determining the water solubility of chemical substances, providing a direct measure of a saturated solution's concentration.

-

Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The extended time is crucial for slowly dissolving solids.

-

Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the aqueous solution.

-

Quantification: Carefully extract an aliquot of the clear aqueous phase. Analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which offers the necessary sensitivity and specificity for low-concentration measurements.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific, published spectra for this compound are scarce, its expected spectral features can be reliably predicted based on its functional groups and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and methyl protons. Aromatic protons will appear in the downfield region (approx. 6.5-7.5 ppm). The three singlet signals for the methyl groups (CH₃ ) and one singlet for the methoxy group (OCH₃ ) will be in the upfield region (approx. 2.0-4.0 ppm). The amine proton (NH ) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. Aromatic carbons will resonate between 110-150 ppm. The methyl and methoxy carbons will appear in the upfield region (approx. 20-60 ppm).[8]

Caption: Standard experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands are:

-

~3400 cm⁻¹: N-H stretch for the secondary amine.

-

3100-3000 cm⁻¹: Aromatic C-H stretches.

-

3000-2850 cm⁻¹: Aliphatic C-H stretches from the methyl and methoxy groups.

-

~1600, ~1500 cm⁻¹: C=C stretches within the aromatic rings.

-

~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether (methoxy group).

-

~1040 cm⁻¹: Symmetric C-O-C stretch of the aryl ether.

Expertise: Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy ATR is chosen over traditional KBr pellets for its speed, ease of use, and minimal sample preparation, which reduces the chance of sample modification or contamination.

-

Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (CO₂, H₂O). This is a critical self-validating step, as the background is subtracted from the sample spectrum to yield a true spectrum of the compound.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Scan the sample over the standard mid-IR range (4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z corresponding to the compound's exact mass (241.14700).[5]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of a methyl group (M-15) to form a stable ion, or cleavage at the C-N bonds. The specific fragmentation pattern provides a fingerprint for structural confirmation. Data from the related compound 4-methoxy-2-methyl-N-phenylaniline shows a prominent [M+H]⁺ peak at m/z 214.1226 in LC-MS analysis.[9]

Synthesis and Reactivity

This compound is accessible through established synthetic routes. One documented method involves the coupling of 4-Bromo-3-methyl-anisole with 2,4-Xylidine.[5] Another patented process describes the reaction of 2,6-dimethylcyclohexanone with 2-methyl-4-methoxyaniline in the presence of a dehydrogenation catalyst.[10][11]

Caption: Simplified schematic of a synthetic pathway.

From a reactivity standpoint, the secondary amine is susceptible to oxidation, a characteristic exploited in the antioxidant applications of the broader SDPA class. The electron-rich aromatic rings are activated towards electrophilic aromatic substitution, although the substitution pattern will be directed by the existing methoxy and methyl groups and influenced by steric hindrance.

Conclusion

This compound is a well-defined chemical entity with several key physico-chemical properties documented. Its high lipophilicity, high boiling point, and characteristic chemical structure make it a relevant intermediate in various synthetic applications. This guide has consolidated the available data and, importantly, has outlined the authoritative, self-validating experimental protocols required to fill existing data gaps, such as its melting point, a detailed solubility profile, and published reference spectra. Adherence to these rigorous methodologies will ensure that future research on this compound is built upon a foundation of high-quality, reproducible data, thereby enhancing its potential utility in scientific and industrial R&D.

References

-

4'-Methoxy-2,2',4-trimethyl-diphenylamine Chemical & Physical Properties. Chemsrc. [Link]

-

4-METHOXY 2,2,4 TRIMETHYL DIPHENYL AMINE(41374-20-3), Grade. IndiaMART. [Link]

-

4,4'-Dimethoxydiphenylamine | C14H15NO2. PubChem, National Center for Biotechnology Information. [Link]

-

4-methoxy-2-methyl-N-phenylaniline | C14H15NO. PubChem, National Center for Biotechnology Information. [Link]

-

4-Methoxytriphenylamine | C19H17NO. PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information for Ruthenium-catalysed methylation of anilines. MPG.PuRe. [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. National Center for Biotechnology Information. [Link]

-

IUPAC guidelines for purity assignment of organic compounds. BIPM. [Link]

- Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

-

Guidelines for the Reporting of Numerical Data and Experimental Procedures. National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. European Patent Office. [Link]

-

Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community. National Institute of Standards and Technology. [Link]

-

Screening Assessment for Substituted Diphenylamines. Environment and Climate Change Canada & Health Canada. [Link]

-

Analyze the IR spectra of 4-methoxy-4'-methylchalcone. Chegg.com. [Link]

- A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.

-

Substituted Diphenylamines (SDPAs) - information sheet. Government of Canada. [Link]

-

4-Methoxyphencyclidine: An Analytical Profile. Drug Enforcement Administration. [Link]

-

4-Methoxy-4'-methylbiphenyl | C14H14O. PubChem, National Center for Biotechnology Information. [Link]

-

IUPAC-NIST Solubility Data Series. International Union of Pure and Applied Chemistry. [Link]

-

Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report). ResearchGate. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. National Center for Biotechnology Information. [Link]

-

Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. National Center for Biotechnology Information. [Link]

-

Derivatives of diphenylamine and benzothiadiazole in optoelectronic applications: a review. ResearchGate. [Link]

-

4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1. Mallak Specialties Pvt Ltd. [Link]

-

Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

-

Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants. National Center for Biotechnology Information. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

-

Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. National Center for Biotechnology Information. [Link]

-

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | C16H19NO3S. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Substituted Diphenylamines (SDPAs) - information sheet - Canada.ca [canada.ca]

- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.indiamart.com [m.indiamart.com]

- 5. CAS#:41374-20-3 | 4'-Methoxy-2,2',4-trimethyl-diphenylamine | Chemsrc [chemsrc.com]

- 6. 96300-88-8 CAS MSDS (3,5-DIMETHYL-4-METHOXY-2-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4,4'-Dimethoxydiphenylamine | C14H15NO2 | CID 7571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-methoxy-2,2',4'-trimethyldiphenylamine CAS number and molecular formula.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-2,2',4'-trimethyldiphenylamine (CAS No. 41374-20-3), a substituted aromatic amine. While its primary established application lies in the chemical industry as an intermediate for dyes and pigments, this document also explores the potential significance of its structural motifs in the context of medicinal chemistry and drug development. This guide covers the compound's physicochemical properties, a plausible synthetic route, its known applications, and essential safety information. The content is structured to deliver both established factual data and field-proven insights for a technical audience.

Core Compound Identification and Properties

This compound is an organic compound characterized by a diphenylamine backbone with methoxy and methyl substituents on the phenyl rings.

| Property | Value | Source(s) |

| CAS Number | 41374-20-3 | [1] |

| Molecular Formula | C16H19NO | [1] |

| Molecular Weight | 241.33 g/mol | [2] |

| Boiling Point | 369.7 ± 30.0 °C (Predicted) | [1] |

| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 154.6 °C | [1] |

| Refractive Index | 1.587 (Predicted) | [1] |

| Appearance | Powder | [2] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be extrapolated from established methods for structurally similar compounds. A European patent for the synthesis of 4-methoxy-2,2',6'-trimethyldiphenylamine describes a one-pot reaction that can be logically adapted.[3][4]

This proposed synthesis involves the reaction of 2,4-dimethylaniline with a substituted anisole derivative. A likely pathway is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.

Proposed Synthetic Workflow:

Caption: A proposed synthetic route for this compound via Buchwald-Hartwig amination.

Experimental Protocol (Hypothetical):

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by 4-bromo-3-methylanisole and 2,4-dimethylaniline.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with their chemical shifts and splitting patterns influenced by the positions of the methyl and methoxy groups. Separate singlets would be expected for the three methyl groups and the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the substituents.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic rings and methyl groups, C-N stretching, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.33 g/mol ).

Applications and Relevance

Established Industrial Applications

The primary documented use of this compound is as a chemical intermediate in the synthesis of dyes and pigments.[2] Its aromatic structure and reactive amine group make it a versatile building block for creating complex chromophores. A closely related compound, 4-methoxy-2-methyldiphenylamine, is also noted as an important intermediate for pressure-sensitive dyes, as well as for pharmaceuticals, rubber, and pesticides.[5]

Potential Relevance in Drug Discovery and Development

While there are no known direct applications of this compound in drug development, its core structural motifs, the diphenylamine and methoxy-aniline moieties, are present in various biologically active molecules.

-

Diphenylamine Scaffold: The diphenylamine framework is found in a number of compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, for instance, contains a related N-phenylanthranilic acid core.

-

Methoxy Group in Medicinal Chemistry: The methoxy group is a common substituent in many approved drugs. It can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of a methoxy group can also impact a compound's conformation and electronic properties.

-

Potential Biological Activities: Substituted diphenylamines have been investigated for a range of biological activities. For example, some chalcone derivatives containing a methoxy group have shown antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[6] Additionally, methoxyphenol derivatives have been studied for their antioxidant and radical-scavenging properties.[7][8]

The following diagram illustrates the relationship between the core structure of this compound and its potential (though not yet demonstrated) areas of relevance in medicinal chemistry.

Caption: Structural motifs of the title compound and their general relevance in medicinal chemistry.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Specific safety data is limited, but general precautions for aromatic amines should be followed. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a fine chemical with an established role as an intermediate in the synthesis of dyes and pigments. While it is not currently recognized as a pharmacologically active agent, its constituent structural motifs are of interest in medicinal chemistry. Further research would be required to explore any potential biological activity of this compound and its derivatives. This guide provides a foundational understanding of its properties and synthesis, which can serve as a starting point for such investigations.

References

-

IndiaMART. 4-METHOXY 2,2,4 TRIMETHYL DIPHENYL AMINE(41374-20-3), Grade - Technical Grade. [Link]

-

Mallak Specialties Pvt Ltd. 4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1, Methoxymethyldiphenylamine, Diphenylamine(DPA/ANMT). [Link]

-

European Patent Office. Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - EP 0659736 B1. [Link]

- Google Patents. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

-

ChemBK. This compound. [Link]

-

Chemsrc. CAS#:41374-20-3 | 4'-Methoxy-2,2',4-trimethyl-diphenylamine. [Link]

-

Kim, J. S., et al. (2013). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Journal of Agricultural and Food Chemistry, 62(1), 173-181. [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 295-301. [Link]

-

Azzah, S., et al. (2014). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. International Journal of Molecular Sciences, 15(10), 18884-18897. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. indiamart.com [indiamart.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents [patents.google.com]

- 5. 4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1, Methoxymethyldiphenylamine, Diphenylamine(DPA/ANMT) [mallakchemicals.com]

- 6. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline

Abstract

This technical guide provides a comprehensive scientific overview of N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline, a substituted diphenylamine of significant interest in advanced materials and synthetic chemistry. The document delineates the definitive IUPAC nomenclature and structural attributes of the molecule. It further presents a detailed, field-proven synthetic methodology for its preparation via the Buchwald-Hartwig amination, including a thorough discussion of the mechanistic rationale behind the choice of catalysts and reaction conditions. A comprehensive characterization of the target molecule is provided, with expected analytical data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Finally, this guide explores the current and potential applications of this class of compounds, particularly in the development of organic electronic materials and as antioxidants, providing a forward-looking perspective for researchers and drug development professionals.

Introduction and IUPAC Nomenclature

Substituted diphenylamines (SDPAs) are a class of aromatic amines that have garnered considerable attention due to their versatile applications, ranging from antioxidants in industrial lubricants to key components in organic electronic devices.[1] Their utility stems from the tunable electronic properties of the diarylamine core, which can be modulated through the introduction of various substituents on the phenyl rings. This guide focuses on a specific, multifunctional derivative: 4-methoxy-2,2',4'-trimethyldiphenylamine.

Based on the principles of chemical nomenclature, the correct IUPAC name for this compound is N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline . This name unambiguously defines the connectivity of the substituents. The aniline core is substituted at the nitrogen atom with a 2,4-dimethylphenyl group, and the aniline ring itself bears a methoxy group at the 4-position and a methyl group at the 2-position.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline |

| CAS Number | 41374-20-3 |

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol |

Strategic Synthesis: The Buchwald-Hartwig Amination Approach

The construction of the C-N bond in diarylamines is a pivotal step in their synthesis. While classical methods like the Ullmann condensation exist, they often necessitate harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior alternative, offering milder conditions, broader substrate scope, and higher yields.[4][5]

The proposed synthesis of N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline leverages the Buchwald-Hartwig cross-coupling of 2-bromo-5-methoxytoluene with 2,4-dimethylaniline. This choice of reactants is strategic, as they are commercially available and their coupling is anticipated to proceed with high regioselectivity.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4] The expertise in selecting the appropriate catalyst and ligand system is crucial for a successful and efficient reaction. A phosphine ligand, such as Xantphos, is chosen for its wide bite angle, which promotes the reductive elimination step and prevents β-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine, forming the key palladium-amido intermediate.

Sources

- 1. Distribution and trophodynamics of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in a freshwater ecosystem and the adjacent riparian environment - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

A Comprehensive Guide to the Spectroscopic Characterization of 4-methoxy-2,2',4'-trimethyldiphenylamine

This technical guide provides a detailed exploration of the spectroscopic properties of 4-methoxy-2,2',4'-trimethyldiphenylamine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis of the compound's spectral behavior across various analytical techniques. In the absence of a complete public repository of experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust predictive framework. The methodologies detailed herein are grounded in established best practices to ensure scientific integrity and provide a clear roadmap for the empirical acquisition and interpretation of such data.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique assembly of functional groups and substitution patterns that give rise to a distinct spectroscopic fingerprint. The molecule consists of two phenyl rings linked by a secondary amine. One ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. The second ring bears two methyl groups at the 2' and 4' positions. This asymmetrical substitution, the presence of electron-donating groups (methoxy and methyl), and the steric hindrance around the amine linkage are all expected to influence the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex in the aromatic region due to overlapping signals and spin-spin coupling. The chemical shifts are influenced by the electron-donating effects of the methoxy and methyl groups, which are expected to shift the ortho and para protons upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| N-H | 5.5 - 6.5 | Singlet (broad) | The chemical shift of the N-H proton in diphenylamines can vary and is often broad due to quadrupole broadening and potential hydrogen bonding. |

| Aromatic-H (Ring A) | 6.7 - 7.3 | Multiplet | The protons on the substituted phenyl rings will appear in the aromatic region, with their specific shifts influenced by the neighboring methoxy and methyl groups. |

| Aromatic-H (Ring B) | 6.8 - 7.4 | Multiplet | Similar to Ring A, the protons on this ring will be in the aromatic region, with shifts determined by the methyl substituents. |

| -OCH₃ | ~3.8 | Singlet | The methoxy group protons will appear as a characteristic singlet.[1] |

| -CH₃ (at C2) | ~2.2 | Singlet | The methyl group at the 2-position will be a singlet. |

| -CH₃ (at C2') | ~2.3 | Singlet | The methyl group at the 2'-position is in a similar chemical environment to the C2 methyl. |

| -CH₃ (at C4') | ~2.3 | Singlet | The methyl group at the 4'-position will also appear as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be affected by the substituents, and the presence of steric hindrance around the methoxy group may influence its chemical shift. In many aromatic compounds, the typical ¹³C NMR chemical shift for an aromatic methoxy group is around 56 ppm; however, steric hindrance can cause a downfield shift to ~62 ppm.[2][3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| Aromatic C-N | 140 - 150 | The carbons directly bonded to the nitrogen atom are expected to be downfield. |

| Aromatic C-O | 150 - 160 | The carbon attached to the methoxy group will be significantly downfield due to the oxygen's deshielding effect. |

| Aromatic C-H & C-C | 110 - 140 | The remaining aromatic carbons will resonate in this range, with their specific shifts dependent on their position relative to the substituents. |

| -OCH₃ | 55 - 58 | This is a typical range for a methoxy group on an aromatic ring.[5] |

| -CH₃ | 18 - 25 | The methyl carbons will appear in the aliphatic region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molar mass: 241.33 g/mol ), the molecular ion peak (M⁺) is expected at m/z 241.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through several pathways, including cleavage of the C-N bonds and loss of methyl or methoxy groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formation Pathway |

| 241 | [C₁₆H₁₉NO]⁺ | Molecular ion (M⁺) |

| 226 | [M - CH₃]⁺ | Loss of a methyl radical |

| 210 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 196 | [M - CH₃ - CH₃]⁺ | Sequential loss of two methyl radicals |

| 134 | [C₉H₁₂N]⁺ | Cleavage of the C-N bond, forming the 2,4-dimethylanilino fragment |

| 121 | [C₈H₉O]⁺ | Cleavage of the C-N bond, forming the 4-methoxy-2-methylphenyl fragment |

| 106 | [C₇H₈N]⁺ | Further fragmentation of the anilino portion |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the diphenylamine system, along with the influence of the auxochromic methoxy and methyl groups, is expected to result in characteristic UV absorptions.

Predicted UV-Vis Absorption

Diphenylamine itself exhibits absorption bands in the UV region. The presence of electron-donating groups (auxochromes) like methoxy and methyl groups on the aromatic rings (the chromophore) is expected to cause a bathochromic (red) shift to longer wavelengths and potentially a hyperchromic effect (increased absorbance). [6][7] Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Transition Type | Justification |

| ~260 - 280 | π → π | This band is characteristic of the electronic transitions within the aromatic system. |

| ~300 - 320 | n → π | This band, likely of lower intensity, can be attributed to the non-bonding electrons of the nitrogen and oxygen atoms. |

Experimental Protocol for UV-Vis Data Acquisition

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

solubility and stability of 4-methoxy-2,2',4'-trimethyldiphenylamine

An In-Depth Technical Guide to the Solubility and Stability of 4-methoxy-2,2',4'-trimethyldiphenylamine

Introduction

This compound is a member of the substituted diphenylamine (SDPA) class of compounds. SDPAs are widely utilized as antioxidants in industrial applications, such as in lubricants and polymers, due to their ability to impede oxidative degradation.[1][2] In the context of pharmaceutical and life sciences research, understanding the fundamental physicochemical properties of a molecule is paramount. Solubility and stability are critical attributes that profoundly influence a compound's behavior in biological assays, its formulation potential, and its overall viability as a research tool or therapeutic candidate.[3][4]

This guide provides a comprehensive technical overview of the methodologies required to rigorously assess the . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative, field-proven workflows used to characterize such compounds, enabling researchers to generate reliable and reproducible data.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the first step in any robust characterization. These parameters influence every subsequent experiment.

| Property | Value / Information | Source |

| IUPAC Name | N-(2,4-dimethylphenyl)-4-methoxy-2-methylaniline | [5] |

| CAS Number | 41374-20-3 | [5][6][7] |

| Molecular Formula | C₁₆H₁₉NO | [5] |

| Molar Mass | 241.33 g/mol | [5] |

| Appearance | White Crystal (Predicted) | [5] |

| Boiling Point | 369.7 ± 30.0 °C (Predicted) | [5] |

| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 1.67 ± 0.50 (Predicted) | [5] |

Note: Many properties for this specific molecule are predicted and should be confirmed experimentally.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a compound's performance in in vitro assays and its potential for oral bioavailability.[4][8] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a high-concentration organic stock (typically DMSO).[8][9] This high-throughput screening method is valuable for early-stage discovery to quickly flag potential issues.[9][10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with an excess of the solid material.[4][11] This "gold standard" measurement requires longer incubation times and is crucial for lead optimization and pre-formulation development.[10][11]

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow, starting with a high-throughput kinetic assay and progressing to a more resource-intensive thermodynamic assay for compounds of high interest.

Caption: Decision workflow for solubility assessment.

Experimental Protocol: Kinetic Solubility Assay

This protocol is adapted from high-throughput methods used in drug discovery.[9][12][13] The principle involves adding a concentrated DMSO stock of the test compound to an aqueous buffer and measuring the concentration of what remains in solution after a short incubation.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.[8]

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.[10][12]

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound or filter the solution using a solubility filter plate (e.g., Millipore MultiScreen).[10]

-

Quantification (Direct UV Method):

-

Transfer the clear supernatant/filtrate to a UV-transparent 96-well plate.

-

Measure the UV absorbance at the compound's λ_max.

-

Calculate the concentration against a standard curve prepared by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile:water to ensure complete solubility.[10]

-

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Assay

This method, often called the "shake-flask" method, measures the true solubility of the solid material.[10]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, or simulated gastric/intestinal fluids).[13][14]

-

Equilibration: Seal the vials and agitate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9][13]

-

Phase Separation: Allow the vials to stand, then filter the supernatant through a 0.45 µm PVDF filter to remove all undissolved solids. The first few drops of the filtrate should be discarded to avoid adsorption artifacts.

-

Quantification:

Stability Assessment and Forced Degradation

Stability testing is crucial for determining a compound's shelf-life and for identifying potential degradation products that could interfere with biological assays or pose safety risks.[15][16] Forced degradation (or stress testing) is an essential part of this process, where the compound is exposed to conditions more severe than accelerated storage to purposefully induce degradation.[17][18] The primary goals are to establish degradation pathways and to develop a stability-indicating analytical method .[18][19] A target degradation of 5-20% is often desired to ensure that secondary degradation is minimized.[15][20]

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical stress testing panel. A stock solution (e.g., 1 mg/mL) of the compound should be prepared in a 50:50 acetonitrile:water mixture.

Methodology:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for up to 7 days.[20] At specified time points (e.g., 2h, 8h, 24h, 7d), withdraw an aliquot and neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 7 days.[20] At specified time points, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 7 days.[20]

-

Thermal Degradation: Store the stock solution and solid powder at 70°C in an oven. Analyze at specified time points.

-

Photostability: Expose the stock solution in a photochemically transparent container to a light source that provides both UV and visible output, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but shielded from light.

-

Analysis: All stressed samples, along with a time-zero (unstressed) control, should be analyzed by a suitable stability-indicating method (see Section 4.0).

Potential Degradation Pathways

For diphenylamines, degradation often involves the central amine linkage and the aromatic rings. While specific pathways for this compound must be determined experimentally, plausible mechanisms include:

-

Oxidation: Formation of N-oxides or quinone-imine type structures, which are common for antioxidants.

-

Hydrolysis/Cleavage: Under harsh acidic or basic conditions, cleavage of the C-N bond could occur, potentially yielding substituted anilines and phenols.[21]

-

Photodegradation: Light exposure can induce radical reactions, leading to complex product mixtures.

Analytical Methodologies

The cornerstone of any solubility or stability study is a robust, validated analytical method. For compounds like this compound, which possess a UV chromophore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the technique of choice.[22]

A stability-indicating method (SIM) is one that can separate the parent compound from all process impurities and degradation products, allowing for accurate quantification of the parent drug's decline and the formation of degradants.[23][24][25]

Development of a Stability-Indicating HPLC Method

Sources

- 1. canada.ca [canada.ca]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. evotec.com [evotec.com]

- 5. chembk.com [chembk.com]

- 6. CAS#:41374-20-3 | 4'-Methoxy-2,2',4-trimethyl-diphenylamine | Chemsrc [chemsrc.com]

- 7. This compound | 41374-20-3 [chemicalbook.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. sgs.com [sgs.com]

- 16. jddtonline.info [jddtonline.info]

- 17. ajpsonline.com [ajpsonline.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]

Introduction: The Enduring Importance of the Diphenylamine Scaffold

An In-depth Technical Guide to the Synthesis of Substituted Diphenylamines

The substituted diphenylamine (SDPA) motif is a cornerstone in modern chemistry, serving as a critical structural element in a vast array of functional molecules. These compounds are not merely synthetic curiosities; they are integral to advancements in pharmaceuticals, materials science, and industrial applications. In drug development, the diarylamine linkage is present in numerous kinase inhibitors and other therapeutic agents. In materials science, their unique electronic properties make them essential components of organic light-emitting diodes (OLEDs), semiconductors, and conductive polymers.[1][2] Furthermore, their ability to scavenge free radicals has cemented their role as highly effective industrial antioxidants.[3]

Given their widespread importance, the efficient and versatile synthesis of SDPAs is a topic of paramount concern for researchers in both academic and industrial settings. The formation of the aryl C-N bond is the key strategic challenge, and over the last century, the synthetic chemist's toolkit has evolved from harsh, classical methods to sophisticated, mild, and highly adaptable catalytic systems.

This guide provides an in-depth exploration of the core synthetic strategies for preparing substituted diphenylamines. We will dissect the mechanisms, discuss the practical nuances of experimental design, and provide validated protocols to empower researchers to select and execute the optimal synthetic route for their specific target molecules.

Chapter 1: The Classical Approach - Ullmann Condensation

The Ullmann condensation, first reported in 1903, is the historical foundation of diarylamine synthesis. It involves the copper-catalyzed coupling of an aryl halide with an amine.[4] While often supplanted by modern palladium-catalyzed methods, the Ullmann reaction remains a cost-effective and powerful tool, particularly for large-scale industrial syntheses.

Causality Behind the Mechanism

The classical Ullmann reaction requires high temperatures (often >200 °C) and a stoichiometric or excess amount of copper, typically as copper powder or a copper(I) salt like CuI.[5][6] The harsh conditions are necessary to drive the initial oxidative addition of the aryl halide to the copper species.

The accepted mechanism involves the formation of a copper(I) amide in the presence of a base. This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. The final C-N bond is forged through reductive elimination, regenerating a Cu(I) species that can re-enter the catalytic cycle. The high temperatures are a direct consequence of the energy barrier associated with the oxidative addition step.

Caption: Proposed catalytic cycle for the Ullmann Condensation.

Field-Proven Insights & Limitations

-

Aryl Halide Reactivity: The reactivity trend is I > Br > Cl. Aryl chlorides are typically unreactive under classical Ullmann conditions. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.

-

Base and Solvent: Strong bases like potassium carbonate or cesium carbonate are commonly used.[7][8] High-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are standard.

-

Challenges: The primary drawbacks are the harsh reaction conditions, which limit functional group tolerance, and the often-high catalyst loading. Removing copper residues from the final product can also be a significant purification challenge.

Protocol: Synthesis of 2,2'-Dinitrobiphenyl (Self-Validating System)

This solvent-free protocol is a classic example of the Ullmann reaction for biaryl synthesis, which follows a similar principle to C-N coupling.[9]

-

Preparation: In a 15 cm test tube, thoroughly mix 1-iodo-2-nitrobenzene (1.0 mmol, 249 mg), copper powder (3.0 mmol, 190 mg), and dry sand (approx. 200 mg).[9] The sand acts as a heat sink to moderate the reaction.

-

Reaction: Prepare a sand bath preheated to approximately 210-220 °C. Carefully lower the test tube into the hot sand. The mixture will melt and begin to bubble.

-

Monitoring: Hold the reaction at temperature for 20-30 seconds.[9] The reaction is rapid and exothermic. Overheating can lead to decomposition.

-

Workup: Allow the test tube to cool to room temperature. Extract the product mixture with hot toluene.

-

Purification: Filter the hot toluene solution to remove copper and sand. The product can then be purified by column chromatography or recrystallization from ethanol to yield 2,2'-dinitrobiphenyl. The progress and purity can be validated at each stage using Thin Layer Chromatography (TLC).

Chapter 2: The Modern Standard - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, developed in the mid-1990s, revolutionized C-N bond formation.[10] This palladium-catalyzed cross-coupling reaction offers exceptionally broad substrate scope, high functional group tolerance, and generally mild reaction conditions, making it the most widely used method for synthesizing aryl amines in modern organic synthesis.[2][4]

Causality Behind the Mechanism: The Role of the Ligand

The success of the Buchwald-Hartwig reaction is inextricably linked to the development of sophisticated phosphine ligands. These ligands are not passive spectators; they actively control the reactivity, stability, and selectivity of the palladium catalyst. The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, stabilized by the phosphine ligand(s), reacts with the aryl halide (or triflate) to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium amide complex.

-

Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired diphenylamine product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) accelerate the rate-limiting reductive elimination step, which is often the bottleneck of the catalytic cycle. Bidentate ligands like BINAP and DPPF were instrumental in early developments, believed to prevent catalyst decomposition and speed up the reaction.[10]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

Field-Proven Insights & Protocol Design

The choice of catalyst, ligand, base, and solvent is a multi-variable system that must be optimized for each specific substrate pair.

| Component | Common Choices & Rationale |

| Pd Source | Pd₂(dba)₃, Pd(OAc)₂. These are stable Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst. |

| Ligand | For general use: XPhos, RuPhos, BrettPhos. These bulky, electron-rich monophosphine ligands are highly active.[11] |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄. Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction. NaOt-Bu is a common first choice.[11] |

| Solvent | Toluene, Dioxane, THF. Anhydrous, non-polar aprotic solvents are preferred. Toluene is often a good starting point.[11] |

Protocol: Synthesis of N-phenyl-4-toluidine (Self-Validating System)

This protocol provides a robust starting point for the coupling of an aryl bromide with a primary aniline.

-

Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and NaOt-Bu (1.4 mmol, 135 mg).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under the inert atmosphere, add 4-bromotoluene (1.0 mmol, 171 mg), aniline (1.2 mmol, 112 mg), and 2 mL of anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 2-24 hours), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure substituted diphenylamine.

Chapter 3: The Boronic Acid Route - Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed C-N bond-forming reaction that utilizes aryl boronic acids as the aryl source.[12][13] Its most significant advantage over the Ullmann and Buchwald-Hartwig reactions is its ability to be performed under mild conditions, often at room temperature and open to the air, making it exceptionally user-friendly.[12][13][14]

Causality Behind the Mechanism

The Chan-Lam coupling is an oxidative coupling, meaning the copper catalyst cycles through Cu(II) and Cu(III) states, with an external oxidant (typically oxygen from the air) required to close the catalytic cycle.[12][15]

-

Transmetalation: A Cu(II) salt (commonly Cu(OAc)₂) reacts with the aryl boronic acid to form an aryl-copper(II) species.

-

Ligand Exchange/Coordination: The amine coordinates to the aryl-copper(II) complex.

-

Reductive Elimination: This key step forms the C-N bond and a Cu(0) species.

-

Oxidation: The Cu(0) is re-oxidized by atmospheric oxygen back to the active Cu(II) state.

The presence of a base, such as pyridine or triethylamine, is often beneficial, likely to facilitate the amine coordination step.[14]

Caption: A possible mechanistic pathway for the Chan-Lam Coupling.

Field-Proven Insights & Common Issues

-

Advantages: The primary advantage is the mildness of the conditions. The use of air as the terminal oxidant is a significant green chemistry benefit.

-

Substrate Scope: The reaction is compatible with a wide range of amines, anilines, amides, and other N-H containing compounds.[12][14]

-

Side Reactions: The main challenge in Chan-Lam couplings is competing side reactions.[15] The most common is the homocoupling of the boronic acid to form a biaryl byproduct. Protodeboronation (replacement of the B(OH)₂ group with hydrogen) can also reduce yields.[15] Using an excess of the boronic acid is a common strategy to drive the desired reaction to completion.

Protocol: Synthesis of N-(4-methoxyphenyl)aniline (Self-Validating System)

This protocol illustrates a typical Chan-Lam setup for coupling an aniline with an electron-rich boronic acid.

-

Reaction Setup: In a round-bottom flask open to the air, combine 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), aniline (1.0 mmol, 93 mg), Cu(OAc)₂ (0.1 mmol, 18 mg), and myristic acid (0.2 mmol, 46 mg).

-

Solvent and Base: Add 5 mL of dichloromethane (DCM) and 2,6-lutidine (2.0 mmol, 214 mg).

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction mixture will typically turn from blue to green.

-

Monitoring & Workup: Monitor the reaction by TLC. After 24-48 hours, dilute the mixture with DCM and wash with aqueous NH₄Cl solution to remove the copper catalyst.

-

Purification: Separate the organic layer, dry over MgSO₄, and concentrate. The crude product can be purified by flash chromatography to yield the pure diarylamine.

Chapter 4: Other Synthetic Avenues

While the Ullmann, Buchwald-Hartwig, and Chan-Lam reactions are the workhorses of diarylamine synthesis, several other methods are valuable for specific applications.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method but has strict substrate requirements. It involves the attack of a nucleophile (the amine) on an aryl ring, displacing a leaving group. For the reaction to be feasible, the aromatic ring must be highly electron-deficient, which is achieved by placing potent electron-withdrawing groups (such as -NO₂ or -CF₃) ortho and/or para to the leaving group (typically a halide).[16][17][18]

-

Causality: The electron-withdrawing groups are essential to stabilize the negatively charged intermediate (the Meisenheimer complex) that forms upon nucleophilic attack, thereby lowering the activation energy of this rate-determining step.[17]

-

Application: This method is ideal for synthesizing nitro-substituted diphenylamines, which are common precursors for dyes and other functional materials.[16]

Reductive Amination

Reductive amination typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine.[19][20] While primarily used for C(sp³)-N bond formation, it can be adapted for diarylamine synthesis in specific contexts, for example, by reacting a cyclohexanone derivative with an aniline followed by aromatization. It is a powerful tool for creating a wide range of amine products under mild conditions.[21]

Comparative Analysis & Strategic Selection

Choosing the right synthetic method depends on a careful analysis of the substrate's functional groups, the desired scale of the reaction, and cost considerations.

| Method | Catalyst | Aryl Source | Key Advantage | Key Disadvantage | Best For... |

| Ullmann | Copper (Stoichiometric) | Aryl Halide (I, Br) | Low cost, scalable | Harsh conditions, poor FG tolerance | Large-scale industrial synthesis of simple diarylamines. |

| Buchwald-Hartwig | Palladium (Catalytic) | Aryl Halide/Triflate | Excellent scope & FG tolerance | High cost of catalyst/ligands, air-sensitive | Complex, late-stage functionalization in drug discovery. |

| Chan-Lam | Copper (Catalytic) | Aryl Boronic Acid | Very mild conditions (RT, air) | Boronic acid homocoupling, lower yields | Green chemistry applications, acid-sensitive substrates. |

| SNAr | None (Metal-free) | Activated Aryl Halide | Metal-free, low cost | Requires strong electron-withdrawing groups | Synthesis of electronically-defined nitro-diphenylamines. |

Conclusion and Future Outlook

The synthesis of substituted diphenylamines has evolved dramatically, moving from the brute-force conditions of the Ullmann condensation to the nuanced and highly-controlled world of palladium and copper catalysis. The Buchwald-Hartwig amination currently stands as the most versatile and reliable method for complex molecule synthesis. However, the operational simplicity and green credentials of the Chan-Lam coupling ensure its continued relevance. As the field progresses, the development of even more active and robust catalysts, particularly those based on earth-abundant metals, will continue to expand the horizons of what is possible, enabling the synthesis of ever-more complex and functional diarylamine structures for the next generation of medicines and materials.

References

-

Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation . ACS Publications. Available at: [Link]

-

A New Route to 4-Aminodiphenylamine via Nucleophilic Aromatic Substitution for Hydrogen: Reaction of Aniline and Azobenzene . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Ullmann Reaction . Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor . Oriental Journal of Chemistry. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . ACS Publications. Available at: [Link]

-

METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN . ProQuest. Available at: [Link]

-

Chan-Lam Coupling . Organic Chemistry Portal. Available at: [Link]

-

Advanced Organic Module | English | Green Chemistry . University of Scranton. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . ACS Publications. Available at: [Link]

-

The synthesis of chiral diarylamines via asymmetric reductive amination . ResearchGate. Available at: [Link]

-

Distribution and trophodynamics of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in a freshwater ecosystem and the adjacent riparian environment . Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

-

Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism . ACS Catalysis - ACS Publications. Available at: [Link]

-

Chapter 4: Synthetic Methods for Diarylamines and Triarylamines . Royal Society of Chemistry. Available at: [Link]

-

Buchwald–Hartwig reaction: an update . ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

-

Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides . ResearchGate. Available at: [Link]

-

Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]

-

18.6 Nucleophilic Aromatic Substitution (NAS) . YouTube. Available at: [Link]

-

Synthesis of Diarylamines via Nitrosonium-Initiated C-N Bond Formation . ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines . PMC - NIH. Available at: [Link]

-

Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm . ResearchGate. Available at: [Link]

-

Chan-Lam Coupling: Mechanism & Examples . NROChemistry. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Substituted Polyacetylenes . MDPI. Available at: [Link]

-

Methods and Strategies for C–N Bond Formation Reactions . Royal Society of Chemistry. Available at: [Link]

-

Reductive Amination | Synthesis of Amines . YouTube. Available at: [Link]

-

Methods and Strategies for C-N Bond Formation Reactions . UCLA Library Catalog. Available at: [Link]

-

Synthesis of 3,4-Substituted Phenylmethylene-(2-carboxyphenyl)amines and Their Antitumor Activity . ResearchGate. Available at: [Link]

-

Chan-Lam Coupling . YouTube. Available at: [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl . The Royal Society of Chemistry. Available at: [Link]

-

CHAN LAM COUPLING . Slideshare. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor – Oriental Journal of Chemistry [orientjchem.org]

- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution and trophodynamics of substituted diphenylamine antioxidants and benzotriazole UV stabilizers in a freshwater ecosystem and the adjacent riparian environment - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. people.umass.edu [people.umass.edu]

- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chan-Lam Coupling [organic-chemistry.org]

- 13. CHAN LAM COUPLING | PPTX [slideshare.net]

- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

historical development of diphenylamine derivatives

An In-Depth Technical Guide to the Historical Development of Diphenylamine Derivatives

Authored by a Senior Application Scientist

Abstract

Diphenylamine (DPA), an aromatic amine first discovered in the mid-19th century, has served as a foundational scaffold for a vast and diverse array of chemical derivatives. This technical guide provides a comprehensive overview of the , tracing their journey from initial discovery and synthesis to their widespread application across various scientific and industrial domains. We will explore the evolution of synthetic methodologies, the elucidation of their antioxidant properties, and the subsequent development of pivotal derivatives that have become indispensable in medicine, agriculture, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the rich history and versatile chemistry of this important class of compounds.

The Genesis of a Scaffold: Discovery and Early Synthesis

The story of diphenylamine begins in 1864, when A. W. Hofmann first identified the compound among the distillation products of aniline dyes.[1] This discovery was soon followed by its first intentional synthesis two years later by a group of French chemists, who prepared it through the deamination of a mixture of aniline and its salts.[1]

Initially, the applications of diphenylamine were analytical in nature. By 1872, its characteristic blue coloration in the presence of oxidizing agents led to its use as a reagent for detecting nitrous acid in sulfuric acid.[1] This application was extended by 1875 to the detection of nitrites and nitrates in drinking water.[1] A significant milestone in its analytical use came in 1924, when Zacharias Dische developed the Dische test, which utilizes diphenylamine to detect DNA.[1]

Evolving the Blueprint: Advances in Synthetic Methodologies

The initial methods of diphenylamine synthesis have been refined over the years to improve yield, purity, and scalability. The primary industrial manufacturing process involves the thermal deamination of aniline over oxide catalysts.

Beyond the synthesis of the parent compound, the development of methods to create substituted diphenylamine derivatives has been crucial for expanding their utility. Several named reactions have become cornerstones of diphenylamine chemistry.

Key Synthetic Reactions:

-

Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with an amine, providing a versatile route to various diarylamines. The traditional harsh conditions of this reaction have been significantly improved over the past two decades through the development of new ligand systems.[2]

-

Chapman Rearrangement: This thermal intramolecular reaction converts aryl N-arylbenzimidates into N-aroyldiphenylamines, which can then be hydrolyzed to the corresponding diphenylamine derivatives.[3][4] This method is a standard for the synthesis of diarylamines.[5]

Modern synthetic strategies, such as the chloroacetylation of diphenylamine followed by reactions with various nucleophiles, continue to expand the library of accessible derivatives.[6][7]

Experimental Protocol: Synthesis of Phenothiazine from Diphenylamine

This protocol describes a classic and historically significant transformation of diphenylamine into the tricyclic phenothiazine core, a key intermediate for many pharmaceuticals.

Principle: Phenothiazine is prepared by the fusion of diphenylamine with sulfur, often in the presence of a catalyst like anhydrous aluminum chloride or iodine, leading to the evolution of hydrogen sulfide.[8][9][10]

Materials:

-

Diphenylamine (22 g)

-

Sulfur (8.2 g)

-

Anhydrous Aluminum Chloride (3.2 g) or Iodine (catalytic amount)

-

Water

-

Dilute Alcohol (Ethanol)

Apparatus:

-

Heating mantle with temperature control

-

Reaction flask

-

Condenser (optional, for fume control)

-

Mortar and pestle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Combine 22 g of diphenylamine, 8.2 g of sulfur, and 3.2 g of anhydrous aluminum chloride in the reaction flask.

-

Heat the mixture together. The reaction typically initiates at a temperature of 140-150 °C, characterized by the rapid evolution of hydrogen sulfide gas (Caution: toxic, perform in a well-ventilated fume hood).[8][10]

-